2-cyclopropyl-4-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine
Description
This compound features a pyrimidine core substituted with a cyclopropyl group at position 2, an ethyl group at position 4, and a piperazine-linked 4-(trifluoromethyl)pyrimidin-2-yl moiety at position 4. The cyclopropyl group may confer metabolic stability, while the ethyl substituent could modulate lipophilicity. The piperazine linker introduces conformational flexibility and hydrogen-bonding capacity, which may influence solubility and target engagement .
Properties
IUPAC Name |
2-cyclopropyl-4-ethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6/c1-2-13-11-15(25-16(23-13)12-3-4-12)26-7-9-27(10-8-26)17-22-6-5-14(24-17)18(19,20)21/h5-6,11-12H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBVABQLPJKYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. They interact with active residues of ATF4 and NF-kB proteins, which play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Mode of Action
The compound’s interaction with its targets leads to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This suggests that the compound may exert its effects by modulating the activity of these key inflammatory mediators.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It inhibits ER stress and apoptosis, as evidenced by the reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. Additionally, it inhibits the NF-kB inflammatory pathway, which is a key regulator of immune responses.
Biochemical Analysis
Comparison with Similar Compounds
Structural Analog 1: 4-Cyclopropyl-2-(Piperazin-1-Yl)-6-(Trifluoromethyl)Pyrimidine (CAS 861409-87-2)
- Key Differences :
- Substituent positions: The cyclopropyl group is at position 4 (vs. position 2 in the target compound), and the trifluoromethylpyrimidine is directly attached to the core pyrimidine at position 5.
- Lack of an ethyl group: The absence of the ethyl substituent may reduce lipophilicity compared to the target compound.
- Functional Implications :
Structural Analog 2: 4-Methyl-6-(Piperidin-1-Yl)Pyrimidin-2-Amine
- Key Differences: Piperidine vs. Substituents: A methyl group at position 4 and an amine at position 2 replace the ethyl and cyclopropyl groups in the target compound.
- Functional Implications: Reduced solubility due to fewer hydrogen-bond donors/acceptors from piperidine.
Structural Analog 3: 4-(Difluoromethyl)-6-(1-Ethyl-3-Methyl-1H-Pyrazol-4-Yl)-2-(Ethylsulfonyl)Pyrimidine (CAS 1006441-37-7)
- Key Differences: Difluoromethyl (CF₂H) vs. trifluoromethyl (CF₃): CF₂H is less electron-withdrawing, which may reduce electrophilic character.
- Functional Implications :
Comparative Data Table
| Compound Name | Core Structure | Substituents (Positions) | Linker Type | Key Functional Groups | Potential Advantages |
|---|---|---|---|---|---|
| Target Compound | Pyrimidine | 2-Cyclopropyl, 4-Ethyl, 6-Piperazine-linked CF₃-pyrimidine | Piperazine | CF₃, cyclopropyl, ethyl | Metabolic stability, flexible binding |
| 4-Cyclopropyl-2-(Piperazin-1-Yl)-6-(CF₃)Pyrimidine | Pyrimidine | 4-Cyclopropyl, 2-Piperazine, 6-CF₃ | Piperazine | CF₃, cyclopropyl | High electron-withdrawing effect |
| 4-Methyl-6-(Piperidin-1-Yl)Pyrimidin-2-Amine | Pyrimidine | 4-Methyl, 6-Piperidine, 2-Amine | Piperidine | Methyl, amine | Simpler structure, lower molecular weight |
| 4-(CF₂H)-6-(Pyrazolyl)-2-(Ethylsulfonyl)Pyrimidine | Pyrimidine | 4-CF₂H, 6-Pyrazole, 2-Ethylsulfonyl | None | CF₂H, ethylsulfonyl, pyrazole | Enhanced solubility, sulfone-mediated activity |
Research Findings and Implications
Metabolic Stability : The cyclopropyl group in the target compound may resist oxidative metabolism better than methyl or ethyl groups in analogs, as cyclopropane’s ring strain discourages enzymatic attack .
Solubility: Piperazine linkers (target compound and CAS 861409-87-2) improve aqueous solubility compared to piperidine or non-nitrogenous linkers due to increased hydrogen-bonding capacity .
Steric Effects : The ethyl group at position 4 in the target compound may provide optimal lipophilicity for membrane penetration compared to smaller (methyl) or bulkier substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
